molecular formula C7H8ClF2N B6291372 2,6-Difluoro-4-methylaniline hydrochloride CAS No. 2376634-09-0

2,6-Difluoro-4-methylaniline hydrochloride

Cat. No.: B6291372
CAS No.: 2376634-09-0
M. Wt: 179.59 g/mol
InChI Key: JADVGBAJLYLHSN-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Aromatic Amine Chemistry

Halogenated aromatic amines are a class of organic compounds that feature one or more halogen atoms attached to an aromatic amine structure. The introduction of halogens, such as fluorine, can dramatically alter the physicochemical properties of the parent molecule, including its acidity, lipophilicity, and metabolic stability. ccspublishing.org.cnnih.gov This makes halogenated anilines, like 2,6-Difluoro-4-methylaniline (B1603257) hydrochloride, particularly valuable in medicinal chemistry and materials science. researchgate.netbiesterfeld.no The presence of fluorine, the most electronegative element, can influence intermolecular interactions and binding affinities to biological targets. ccspublishing.org.cn

The synthesis of halogenated aromatic amines can be achieved through various methods, including the direct halogenation of anilines or through more complex multi-step syntheses involving precursors like trichlorobenzene. chemicalbook.com These compounds are recognized as important intermediates for a wide range of applications, from the creation of dyes and pigments to the development of advanced materials. chemimpex.com

Significance as a Building Block in Complex Molecule Synthesis

2,6-Difluoro-4-methylaniline hydrochloride serves as a crucial building block in the assembly of more intricate molecular architectures. biesterfeld.no Its utility stems from the reactivity of the amine group and the influence of the fluorine and methyl substituents on the aromatic ring. These features allow for its incorporation into a variety of molecular scaffolds.

A significant area of application for fluorinated anilines is in the development of kinase inhibitors. nih.govnih.gov Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. nih.gov The specific substitution pattern of compounds like 2,6-Difluoro-4-methylaniline can contribute to the selective and potent inhibition of certain kinases, such as p38 MAP kinase. nih.govnih.gov The synthesis of these inhibitors often involves coupling the aniline (B41778) derivative with other heterocyclic structures to create a final molecule with the desired biological activity. nih.gov

In the agrochemical industry, fluorinated building blocks are essential for the development of new pesticides and herbicides. ccspublishing.org.cnnih.gov The inclusion of fluorine can enhance the efficacy and metabolic stability of these products. ccspublishing.org.cn While specific examples for this compound are not extensively documented in publicly available research, the broader class of fluorinated anilines is a key component in the synthesis of innovative crop protection agents. ccspublishing.org.cnbiesterfeld.no

Overview of Current Research Trajectories and Emerging Fields

Current research involving fluorinated aromatic amines like this compound is largely driven by the pursuit of novel therapeutic agents and advanced materials. The development of highly selective kinase inhibitors remains a primary focus, with ongoing efforts to design molecules that can target specific cancer-related pathways with greater precision and fewer side effects. nih.govnih.gov

Beyond pharmaceuticals, there is growing interest in the application of fluorinated organic compounds in materials science, particularly in the field of organic electronics. acs.orgnih.gov The unique electronic properties imparted by fluorine can be harnessed to create new semiconductors and other components for electronic devices. While direct applications of this compound in this area are still emerging, the foundational research into the properties of fluorinated aromatics suggests potential for future developments.

The continued exploration of new synthetic methodologies to create complex fluorinated molecules is another active area of research. anr.fr As chemists develop more efficient ways to incorporate building blocks like this compound into larger structures, the potential for discovering new compounds with valuable properties will undoubtedly expand.

Physicochemical Properties of 2,6-Difluoro-4-methylaniline

PropertyValue
CAS Number 1379028-84-8
Molecular Formula C₇H₇F₂N
Molecular Weight 143.14 g/mol
Appearance Liquid
Purity 95.0%

Note: Data presented is for the free amine, 2,6-Difluoro-4-methylaniline. The hydrochloride salt will have a different molecular weight and may have different physical properties.

Properties

IUPAC Name

2,6-difluoro-4-methylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N.ClH/c1-4-2-5(8)7(10)6(9)3-4;/h2-3H,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADVGBAJLYLHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 2,6 Difluoro 4 Methylaniline Hydrochloride

Classical Synthetic Approaches and Precursor Strategies

Traditional methods for synthesizing fluorinated anilines rely on well-established, multi-step reaction sequences. These routes often involve harsh reagents and generate considerable waste but remain fundamental in industrial chemistry.

Nitration of Fluorinated Aromatics and Subsequent Reduction of Nitro Compounds to Anilines

A primary route to substituted anilines involves the nitration of an aromatic precursor followed by the reduction of the nitro group. acs.org For 2,6-difluoro-4-methylaniline (B1603257), the logical starting material is 3,5-difluorotoluene (B38592).

The synthesis proceeds in two main stages:

Nitration: 3,5-difluorotoluene is treated with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, to introduce a nitro group (—NO₂) at the C4 position, yielding 2,6-difluoro-4-nitrotoluene. The reaction conditions must be carefully controlled to favor mono-nitration and prevent the formation of byproducts. While effective, the use of mixed acids is hazardous and not ideal for sustainable synthesis. acs.org Alternative nitrating systems, such as nitric acid in trifluoroacetic anhydride, have been used for various heterocyclic compounds and could be applicable. researchgate.net

Reduction: The resulting 2,6-difluoro-4-nitrotoluene is then reduced to the target aniline (B41778). Catalytic hydrogenation is a common industrial method, often employing precious metal catalysts like palladium or platinum on a carbon support (Pd/C, Pt/C) under a hydrogen atmosphere. acs.org An alternative and greener approach involves using iron powder in water, which can achieve highly selective reduction of the nitro group under mechanochemical conditions, converting the iron into valuable Fe₃O₄ nanoparticles as a byproduct. rsc.org

Table 1: Comparison of Reduction Methods for Nitroarenes

Method Reducing Agent/Catalyst Solvent Conditions Advantages Disadvantages Citation
Catalytic Hydrogenation H₂ gas, Pd/C or Pt/C Ethanol/Methanol Elevated pressure/temp High yield, clean reaction Use of flammable H₂ gas, expensive catalyst acs.org
Metal-Acid Reduction Fe, Sn, or Zn in HCl Acidic water Reflux Inexpensive metals Stoichiometric metal waste, harsh conditions nih.gov

Hofmann Degradation of Fluorinated Benzamides

The Hofmann rearrangement, or degradation, provides a pathway to primary amines from primary amides, with the loss of one carbon atom. wikipedia.orgkhanacademy.org This method could be applied to the synthesis of 2,6-difluoro-4-methylaniline starting from 2,6-difluoro-4-methylbenzamide.

The reaction mechanism involves the following steps:

Formation of an N-bromoamide intermediate by treating the primary amide with a base (e.g., sodium hydroxide) and bromine.

Deprotonation of the N-bromoamide.

Rearrangement of the alkyl/aryl group from the carbonyl carbon to the nitrogen, displacing the bromide ion to form an isocyanate intermediate.

Hydrolysis of the isocyanate, which undergoes decarboxylation to yield the primary amine. wikipedia.org

Various reagents can be used instead of bromine, such as sodium hypochlorite, N-bromosuccinimide (NBS), and trichloroisocyanuric acid (TCCA). acs.orgresearchgate.net However, the Hofmann degradation can result in moderate yields and may not be suitable for oxidation-sensitive amines, a category that can include certain aromatic amines. google.com

Halex Reaction (Chlorine-Fluorine Exchange) of Chloronitrobenzenes followed by Hydrogenation

The Halex process is a crucial industrial method for synthesizing aryl fluorides via a nucleophilic aromatic substitution that exchanges chlorine atoms for fluorine. wikipedia.org This reaction is particularly effective for aryl chlorides activated by electron-withdrawing groups, such as a nitro group. wikipedia.org

A potential route to 2,6-difluoro-4-methylaniline using this method could start from 2,6-dichloro-4-nitrotoluene.

Halex Reaction: The precursor, 2,6-dichloro-4-nitrotoluene, is heated with an anhydrous alkali metal fluoride (B91410), most commonly potassium fluoride (KF), in a polar aprotic solvent like dimethylsulfoxide (DMSO) or sulfolane. wikipedia.org Phase transfer catalysts may be added to improve the reaction rate and yield. researchgate.net This step replaces the two chlorine atoms with fluorine, yielding 2,6-difluoro-4-nitrotoluene.

Hydrogenation: The resulting fluorinated nitroaromatic is then reduced to 2,6-difluoro-4-methylaniline using methods described previously, such as catalytic hydrogenation. wikipedia.org

This multi-step approach is versatile and allows access to a wide range of fluoroanilines. wikipedia.org A similar process is used to prepare 3,5-difluoroaniline, demonstrating the industrial viability of this strategy. google.com

Table 2: Typical Conditions for the Halex Reaction

Parameter Condition Purpose Citation
Fluorinating Agent Anhydrous KF, CsF Source of fluoride ions wikipedia.org
Substrate Activated Aryl Chloride e.g., 2,6-dichloro-4-nitrotoluene wikipedia.org
Solvent DMSO, DMF, Sulfolane Polar aprotic solvent to dissolve reactants wikipedia.org
Temperature 150-250 °C To overcome the activation energy of the reaction wikipedia.org

Reductive Amination Protocols for Aromatic Amines

Reductive amination is a highly versatile method for forming amines from carbonyl compounds (aldehydes and ketones). wikipedia.org To synthesize a primary amine like 2,6-difluoro-4-methylaniline, the corresponding aldehyde, 2,6-difluoro-4-methylbenzaldehyde, would be reacted with ammonia (B1221849) in the presence of a reducing agent. chemistrysteps.com

The process typically occurs in one pot, where the aldehyde and ammonia first form an imine intermediate, which is then immediately reduced to the amine. wikipedia.org

Reducing Agents: A variety of reducing agents can be employed. Sodium cyanoborohydride (NaBH₃CN) is a classic choice because it is mild enough not to reduce the starting aldehyde but is effective at reducing the intermediate imine. chemistrysteps.com Other options include sodium triacetoxyborohydride (B8407120) and catalytic hydrogenation. wikipedia.org

Catalysts: Modern protocols often use catalysts to improve efficiency and sustainability. Iron-based catalysts, for example, have been successfully used for the reductive amination of ketones and aldehydes with ammonia to form primary amines. nih.gov

While highly effective for many substrates, direct reductive amination with ammonia can sometimes be challenging, and optimization is often required to prevent the formation of secondary and tertiary amine byproducts. organic-chemistry.org

Modern and Sustainable Synthesis Techniques

In response to growing environmental concerns, the field of chemical synthesis is increasingly adopting green chemistry principles to design safer, more efficient, and less wasteful processes.

Green Chemistry Principles in the Synthesis of Aromatic Amines

The twelve principles of green chemistry provide a framework for developing more sustainable synthetic routes for aromatic amines, including 2,6-Difluoro-4-methylaniline hydrochloride. acs.orgrroij.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials from the reactants into the final product. acs.org In this context, addition reactions like catalytic hydrogenation (100% atom economy) are superior to substitution or elimination reactions that generate stoichiometric byproducts. acs.org

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones. rroij.com For the reduction of nitroaromatics, using catalytic amounts of palladium or a reusable iron catalyst is greener than using stoichiometric amounts of metals like iron or tin in acid. rsc.orgnih.gov Biocatalysis, using enzymes like ω-transaminases, is also an emerging green alternative for amine synthesis. researchgate.net

Safer Solvents and Reagents: The use of hazardous substances should be minimized or avoided. This includes replacing hazardous solvents with safer alternatives like water or using solvent-free reaction conditions. nih.gov For instance, developing nitration procedures that avoid highly corrosive mixed acids or using water as a solvent for reductions aligns with this principle. acs.orgrsc.org

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to minimize energy consumption. acs.org The development of highly active catalysts that function under mild conditions is a key research area.

Reduction of Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. nih.gov One-pot reactions, where multiple transformations occur in a single reactor, are a prime example of this principle in action, as seen in reductive amination protocols. wikipedia.orgtandfonline.com

By applying these principles, chemists can develop synthetic pathways for this compound that are not only economically viable but also environmentally responsible.

Catalytic Synthesis Routes, Including Metal-Free and Organocatalytic Approaches

The catalytic synthesis of fluorinated anilines, including 2,6-difluoro-4-methylaniline, has seen significant advancements. These methods offer alternatives to traditional synthetic routes, often providing higher efficiency and selectivity.

Metal-Free Approaches: Metal-free synthesis presents an attractive "green" chemistry alternative. One notable approach involves the use of N-bromosuccinimide (NBS) for the bromination of p-toluidine (B81030) in chloroform (B151607) at room temperature. chemicalbook.com Although this specific example leads to a brominated analog, the underlying principle of electrophilic aromatic substitution without a metal catalyst is relevant. Another strategy involves the reaction of anilines with electrophiles in the presence of a basic promoter, where the aniline derivative itself can act as the base to facilitate subsequent reaction steps. acs.org

Organocatalytic Approaches: Organocatalysis has emerged as a powerful tool in organic synthesis. While direct organocatalytic routes to 2,6-difluoro-4-methylaniline are not extensively documented in the provided results, related transformations highlight its potential. For instance, the synthesis of N-methylaniline has been achieved with high yield (99%) using a combination of triethyl borane, triethoxysilane, and sodium hydroxide (B78521) in hexane (B92381) at 80°C. chemicalbook.com This demonstrates the capability of organocatalytic systems to mediate amination and related reactions, suggesting potential applicability to more complex substrates.

Transition Metal Catalysis: Transition metal catalysts are widely employed in the synthesis of substituted anilines. Copper-catalyzed reactions, for example, are effective for C-C bond formation via C(sp2)-H insertion. acs.org A process for producing 2,6-dialkylanilines utilizes an aluminum anilide type catalyst formed by reacting aluminum metal with an aromatic amine. google.com This ortho-alkylation process is crucial for introducing substituents at the 2 and 6 positions of the aniline ring.

A common precursor to 2,6-difluoroaniline (B139000) is 1,2,3-trichlorobenzene, which undergoes partial fluorine exchange with potassium fluoride (KF) to yield a mixture including 2-chloro-1,3-difluorobenzene. researchgate.netgoogle.com This intermediate can then be aminated to produce 2,6-difluoroaniline. google.com The amination step is typically conducted at elevated temperatures (100° to 200° C) and pressures, often using concentrated ammonium (B1175870) hydroxide as both the solvent and reactant. google.com

Catalyst SystemSubstrateProductKey Features
N-Bromosuccinimide (NBS)p-Toluidine2,6-Dibromo-4-methylanilineMetal-free, room temperature reaction. chemicalbook.com
Triethyl borane/Triethoxysilane/NaOHAmide SubstrateN-MethylanilineOrganocatalytic, high yield (99%). chemicalbook.com
Aluminum anilideAromatic amine2,6-DialkylanilineOrtho-alkylation of anilines. google.com
Copper(I) iodideElectron-rich aniline derivativesgem-Difluoro olefin substituted anilinesDirect C-H functionalization. acs.org
Palladium on Carbon (Pd/C)1-Chloro-2,3-difluorobenzene1,2-DifluorobenzeneSelective dechlorination. researchgate.net

Flow Chemistry Methodologies for Enhanced Efficiency

Flow chemistry offers significant advantages over traditional batch processing, including improved safety, scalability, and reaction control. The development of a flow process for the synthesis of a drug-linker, ABBV-154, highlights the potential of this technology. acs.org In this case, an impinging jet mixer was used to overcome scaling issues encountered in a batch setup for a complex reaction involving an acidic deprotection. acs.org While a direct application to this compound is not detailed, the principles are transferable. Continuous-flow synthesis of monoarylated acetaldehydes using aryldiazonium salts has also been successfully demonstrated, showcasing the utility of flow chemistry in handling reactive intermediates. google.com The precise control over reaction parameters such as temperature, pressure, and mixing in a flow reactor can lead to higher yields and purities, making it a promising avenue for the industrial production of this compound.

Solvent-Free and Water-Mediated Reaction Conditions

Solvent-Free Synthesis: Eliminating organic solvents is a key goal of green chemistry. Solvent-free reactions can reduce waste, cost, and environmental impact. A method for preparing 2,6-dichloro-4-trifluoromethyl aniline involves a halogenation reaction that proceeds without a solvent at temperatures between 50°C and 150°C. google.com Another example is the mechanochemical synthesis of azo dyes using ball milling, which occurs under catalyst-, promoter-, and solvent-free conditions, offering high yields and simple operation. rsc.org These examples demonstrate the feasibility of conducting complex organic transformations in the absence of traditional solvents.

Water-Mediated Synthesis: Water is an ideal solvent from an environmental and economic perspective. Its use in organic synthesis is an active area of research. A notable example is the synthesis of a halide superionic conductor, Li3InCl6, in water. nih.govuwo.ca This process demonstrates that even water-sensitive materials can sometimes be synthesized in an aqueous medium. nih.govuwo.ca Furthermore, water-mediated approaches have been developed for preparing hybrid materials for all-solid-state batteries, combining a solid electrolyte and a conductive polymer in a one-pot aqueous synthesis. chemrxiv.orgresearchgate.net The synthesis of 2,6-difluoro-4-methylbenzoic acid involves a reaction with silver(I) oxide in water, followed by acidification. chemicalbook.com This indicates that water can be a suitable medium for reactions involving fluorinated aromatic compounds.

ConditionReaction TypeExampleAdvantages
Solvent-FreeHalogenationSynthesis of 2,6-dichloro-4-trifluoromethyl aniline. google.comReduced waste, cost, and environmental impact.
Solvent-FreeMechanochemical DiazotizationSynthesis of azo dyes. rsc.orgMild conditions, high yields, simple operation.
Water-MediatedOxidationSynthesis of 2,6-difluoro-4-methylbenzoic acid. chemicalbook.comEnvironmentally benign, economical.
Water-MediatedSolid-State Electrolyte SynthesisPreparation of Li3InCl6. nih.govuwo.caAvoids organic solvents and high temperatures.

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is paramount for maximizing product yield and purity while ensuring process efficiency and safety.

Temperature and Pressure Effects on Reaction Selectivity and Conversion

Temperature and pressure are critical parameters that can significantly influence the outcome of a chemical reaction. In the synthesis of 2,6-dialkylanilines via catalytic hydrogenation of distillation residues, pressures in the range of 100-5000 psig and temperatures between 50°-300° C are employed. google.com The optimal conditions are dependent on the specific catalyst and substrate. For the amination of 2,6-difluorochlorobenzene, elevated temperatures of 100° to 200° C are necessary, with a preferred range of 130° to 170° C. google.com Since these temperatures are above the boiling point of the reactant (concentrated NH4OH), the reaction is conducted under pressure. google.com In the synthesis of 2-methyl-4-methoxydiphenylamine, the optimal reaction temperature was found to be 160°C. osti.gov DSC tests on various solvents with a 50% H2O2/H2SO4 mixture showed that some solvents were incompatible, exhibiting significant exothermic signals at lower temperatures, highlighting the importance of temperature control for safety. acs.org

ReactionSolventRationale/Effect
Reduction of 2,6-difluorochlorobenzene intermediateAcetonitrile (B52724), 2-Propanol, TolueneInert to reaction conditions. google.com
Silver(I)-promoted oxidative couplingAcetonitrileBest balance of conversion and selectivity; "greener" option. scielo.br
Bromination of 2,6-difluoroanilineGlacial Acetic AcidProvides a suitable reaction medium for electrophilic aromatic substitution.
Meerwein arylation reactionWater and acetone (B3395972) mixed solutionSuitable solvent system for the reaction of 2,6-diethyl-4-methylaniline (B1582614). google.com

Catalyst Loading and Ligand Design in Transition Metal-Catalyzed Syntheses

In transition metal-catalyzed reactions, the amount of catalyst (loading) and the nature of the ligands coordinated to the metal center are crucial for achieving high efficiency and selectivity. For the synthesis of dihydrobenzofuran neolignans, it was found that using 0.5 equivalents of silver(I) oxide was the most efficient among the tested silver(I) reagents. scielo.br In a process for preparing 2,6-diethyl-4-methylphenyl acetic acid, the molar ratio of the copper chloride catalyst to the 2,6-diethyl-4-methylaniline substrate is specified as 0.05-0.5:1, with a preferred range of 0.1-0.3:1. google.com The catalytic hydrogenation of distillation residues to form additional 2,6-dialkylaniline is carried out with a carbon-supported palladium catalyst (5% palladium). google.com While specific ligand design for the synthesis of 2,6-difluoro-4-methylaniline is not detailed in the provided search results, it is a well-established principle that modifying ligands can fine-tune the steric and electronic properties of a catalyst, thereby influencing its activity, selectivity, and stability.

Advanced Spectroscopic and Structural Characterization Techniques for 2,6 Difluoro 4 Methylaniline Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic compounds in solution and the solid state. rsc.org By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of each atom within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are the cornerstones of structural analysis for organic molecules. rsc.org

In the ¹H NMR spectrum of 2,6-Difluoro-4-methylaniline (B1603257) hydrochloride, the aromatic protons (H-3 and H-5) are chemically equivalent due to the molecule's symmetry. Their signal is expected to appear as a triplet in the aromatic region (typically 6.0-8.5 ppm). orgchemboulder.com This splitting pattern arises from coupling to the two adjacent fluorine atoms. The methyl group protons (-CH₃) would present as a singlet, as there are no adjacent protons, with a chemical shift characteristic of a methyl group on an aromatic ring (around 2.3 ppm). The protons of the ammonium (B1175870) group (-NH₃⁺) would appear as a broad singlet, and its chemical shift can be variable due to hydrogen bonding and exchange with the solvent. orgchemboulder.com

The ¹³C NMR spectrum provides complementary information. kpi.ua The spectrum would show distinct signals for each unique carbon atom. The carbon atoms directly bonded to fluorine (C-2 and C-6) would exhibit a large coupling constant (¹JCF) and appear as a doublet. The signal for C-4, bonded to the methyl group, and C-1, bonded to the ammonium group, would also be identifiable. The chemical shifts are influenced by the electronic effects of the substituents; the electron-withdrawing fluorine atoms and the ammonium group significantly impact the shielding of the aromatic carbons. mdpi.com The presence of the methyl carbon signal provides further confirmation of the structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2,6-Difluoro-4-methylaniline Hydrochloride

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity (¹H)
H-3, H-5~7.0 - 7.5~115 - 120Triplet (t)
-CH₃~2.3~20 - 22Singlet (s)
-NH₃⁺VariableN/ABroad Singlet (br s)
C-1N/A~125 - 130Singlet
C-2, C-6N/A~150 - 155 (d, ¹JCF)Doublet
C-3, C-5N/A~115 - 120Singlet
C-4N/A~135 - 140Singlet
-CH₃N/A~20 - 22Singlet

Note: Predicted values are based on typical chemical shift ranges for substituted anilines and fluorobenzenes. Actual values may vary based on solvent and concentration. orgchemboulder.commdpi.com

Given the presence of fluorine atoms, ¹⁹F NMR spectroscopy is an exceptionally informative technique. biophysics.org The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR analysis. huji.ac.il It also has a very wide chemical shift range, which makes the signals highly sensitive to the local electronic environment. biophysics.orghuji.ac.il

For this compound, a single signal is expected in the ¹⁹F NMR spectrum due to the chemical equivalence of the two fluorine atoms. This immediately confirms the symmetric 2,6-disubstitution pattern. The chemical shift of this signal provides information about the electronic nature of the aromatic ring. Furthermore, the signal will be split into a triplet due to coupling with the two neighboring aromatic protons (H-3 and H-5), a phenomenon known as ³JHF coupling. This coupling provides direct evidence for the relative positions of the fluorine and hydrogen atoms on the ring. nih.gov

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all proton and carbon signals, especially in complex molecules. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. sdsu.edu In the case of a derivative of this compound where the symmetry is broken (e.g., by further substitution), COSY would show correlations between adjacent aromatic protons, allowing for the mapping of the proton connectivity around the ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly attached proton and carbon atoms (one-bond ¹H-¹³C correlations). youtube.com This is invaluable for assigning which proton signal corresponds to which carbon signal. For the title compound, it would show a cross-peak connecting the aromatic proton signals (H-3/H-5) to the C-3/C-5 carbon signal, and another cross-peak connecting the methyl proton signal to the methyl carbon signal. youtube.com

Table 2: Expected 2D NMR Correlations for this compound

Proton (¹H)HSQC Correlation (¹JCH)HMBC Correlations (²JCH, ³JCH)
H-3, H-5C-3, C-5C-1, C-2, C-4, C-6
-CH₃-CH₃ CarbonC-3, C-4, C-5

The physical properties of a pharmaceutical compound in its solid form are critically dependent on its crystal structure. Different crystalline forms of the same compound are known as polymorphs. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these solid forms. dur.ac.uk

For this compound, different polymorphs would exhibit distinct ssNMR spectra because the chemical shifts of nuclei are highly sensitive to the local environment, which includes intermolecular interactions and crystal packing. nih.gov ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) is a common ssNMR technique that can distinguish between polymorphs by revealing differences in the chemical shifts of the carbon atoms. mdpi.com

Furthermore, since the compound is a hydrochloride salt, ³⁵Cl ssNMR can be a highly specific probe. rsc.org The chloride ion's environment, particularly its hydrogen bonding interactions with the ammonium groups, will differ between polymorphs, leading to distinct and measurable differences in the ³⁵Cl NMR parameters. This makes ssNMR an essential tool for identifying and differentiating polymorphs, ensuring consistency in the solid form of the material. rsc.org

Mass Spectrometry (MS) Approaches

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. mdpi.com

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula. nih.gov

For 2,6-Difluoro-4-methylaniline, HRMS analysis in positive ion mode would detect the protonated molecule, [M+H]⁺. The instrument would measure its m/z value with high precision. This experimentally determined mass can then be compared to the theoretical exact mass calculated from the isotopic masses of the most abundant isotopes of carbon, hydrogen, fluorine, and nitrogen. A close match between the observed and calculated mass confirms the elemental formula C₇H₈F₂N for the free aniline (B41778) base. This technique is definitive in confirming the identity of the compound and distinguishing it from other isomers or compounds with the same nominal mass.

Table 3: HRMS Data for the Protonated Molecule of 2,6-Difluoro-4-methylaniline

IonElemental FormulaCalculated Exact Mass (m/z)
[M+H]⁺C₇H₈F₂N⁺156.0628

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In the analysis of this compound, the molecule is first ionized, typically using electrospray ionization (ESI), to form the protonated molecular ion, [M+H]⁺. This precursor ion is then isolated in the mass spectrometer and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions.

The fragmentation pattern provides a structural fingerprint of the molecule. For protonated 2,6-Difluoro-4-methylaniline, the molecular ion would have a mass-to-charge ratio (m/z) corresponding to the parent molecule (C₇H₇F₂N) plus a proton. The fragmentation of anilines is a well-studied process. acs.org Common fragmentation pathways for anilinic compounds include the loss of small neutral molecules like hydrogen cyanide (HCN) and ammonia (B1221849) (NH₃), as well as radical species. acs.orgresearchgate.net

The fragmentation of the precursor ion of 2,6-Difluoro-4-methylaniline would be influenced by the electron-withdrawing fluorine atoms and the electron-donating methyl group. The primary fragmentation pathways can be predicted based on the analysis of similar structures. The NIST mass spectrum for the related compound 2,6-difluoroaniline (B139000) shows a strong molecular ion peak at m/z 129, with major fragments at m/z 109, 101, and 82. nih.govnist.gov The loss of HCN from the aniline core is a characteristic fragmentation route. acs.org

A detailed MS/MS analysis would allow for the unambiguous identification of the compound in complex mixtures and the elucidation of its structure by piecing together the observed fragmentation patterns. nih.gov

Table 1: Predicted MS/MS Fragmentation of 2,6-Difluoro-4-methylaniline This table is predictive, based on common fragmentation patterns for substituted anilines.

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Putative Fragment Structure
144.07 117.06 HCN (27 Da) Difluoromethyl-cyclopentadienyl cation
144.07 129.05 CH₃ (15 Da) 2,6-Difluoroanilinium ion
144.07 99.04 HF + HCN (47 Da) Fluoromethyl-cyclopentadienyl cation
129.05 102.04 HCN (27 Da) Difluorocyclopentadienyl cation

X-ray Crystallography for Crystalline Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com It provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physicochemical properties of a compound. mdpi.com

Single-Crystal X-ray Diffraction (SCXRD) Methodologies

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for molecular structure determination. mdpi.com The method involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional model of the electron density, and thus the atomic arrangement, can be reconstructed. mdpi.com

Table 2: Typical Data Obtained from SCXRD Analysis This table represents the type of parameters determined in a typical SCXRD experiment.

Parameter Description Example Value (Hypothetical)
Crystal System The symmetry class of the crystal lattice. Monoclinic
Space Group The specific symmetry group of the crystal. P2₁/c
a, b, c (Å) The dimensions of the unit cell axes. a=7.5, b=12.1, c=9.3
α, β, γ (°) The angles between the unit cell axes. α=90, β=105.5, γ=90
Z The number of molecules in the unit cell. 4
Bond Lengths (Å) The distances between bonded atoms (e.g., C-F, C-N). C-F: ~1.35, C-N: ~1.42
Bond Angles (°) The angles between adjacent bonds (e.g., C-C-C). C-C(NH₃⁺)-C: ~116°
Hydrogen Bonds Key intermolecular interactions (e.g., N-H···Cl). Present

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. Instead of a single crystal, a fine powder of the material is used, which contains thousands of tiny crystallites in random orientations. When exposed to an X-ray beam, the crystallites diffract the X-rays at all possible angles simultaneously, producing a characteristic pattern of concentric rings which are recorded as a one-dimensional diffractogram of intensity versus diffraction angle (2θ).

The resulting PXRD pattern serves as a unique "fingerprint" for a specific crystalline solid. researchgate.net It is used for several purposes:

Phase Identification: By comparing the experimental pattern to a database of known patterns, the crystalline phase of the material can be identified.

Purity Analysis: The presence of crystalline impurities can be detected by the appearance of extra peaks in the diffraction pattern.

Polymorphism Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns.

For this compound, PXRD would be essential for routine quality control to confirm its crystalline identity and ensure phase purity. Studies on polyaniline salts show characteristic diffraction peaks corresponding to the ordered regions within the polymer structure. researchgate.net Similarly, the hydrochloride salt of 2,6-Difluoro-4-methylaniline would exhibit a unique set of peaks at specific 2θ values.

Table 3: Representative Powder X-ray Diffraction (PXRD) Data This table presents hypothetical PXRD peak data for illustrative purposes.

2θ Angle (°) d-spacing (Å) Relative Intensity (%)
9.8 9.02 45
15.5 5.71 100
20.8 4.27 80
25.3 3.52 95
27.5 3.24 60

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the molecular vibrations of a compound. youtube.com When a molecule absorbs energy, its bonds can stretch, bend, rock, and twist in characteristic ways. youtube.comyoutube.com These techniques are complementary and provide detailed information about molecular structure, functional groups, and bonding.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the radiation is absorbed, resulting in a peak in the FTIR spectrum. youtube.com

For this compound, the FTIR spectrum would be dominated by vibrations characteristic of its functional groups. As an anilinium salt, the N-H stretching vibrations of the -NH₃⁺ group are expected to appear as a broad band in the 2800-3200 cm⁻¹ region, which is different from the sharp peaks of a free amine (-NH₂) group. The strong electron-withdrawing nature of fluorine results in intense C-F stretching bands, typically found in the 1100-1350 cm⁻¹ region. Other key absorptions include aromatic C-H stretching above 3000 cm⁻¹, aromatic ring C=C stretching from 1400-1600 cm⁻¹, and vibrations associated with the methyl group. researchgate.netnih.gov

Table 4: Key FTIR Vibrational Frequencies for this compound Assignments are based on known data for substituted anilines and functional groups. researchgate.netnih.govsigmaaldrich.com

Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group
3100 - 3250 Aromatic C-H Stretch Aryl
2800 - 3200 N-H Stretch (broad) Anilinium (-NH₃⁺)
2920 - 2980 Asymmetric C-H Stretch Methyl (-CH₃)
2850 - 2890 Symmetric C-H Stretch Methyl (-CH₃)
1580 - 1620 C=C Ring Stretch Aromatic Ring
1550 - 1610 N-H Bending (Scissoring) Anilinium (-NH₃⁺)
1450 - 1500 C=C Ring Stretch Aromatic Ring
1250 - 1350 C-F Stretch Aryl-Fluoride
1280 - 1350 C-N Stretch Aryl-Amine

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The energy shifts in the scattered light correspond to the vibrational modes of the molecule. While FTIR is sensitive to polar bonds with strong dipole moment changes, Raman is more sensitive to non-polar, symmetric bonds. researchgate.net

In the Raman spectrum of this compound, the symmetric vibrations of the aromatic ring are expected to be particularly strong. lmaleidykla.lt This includes the ring "breathing" mode, which appears as a sharp, intense band. The C-F and C-N stretching vibrations are also Raman active. Raman spectroscopy is highly effective for studying the skeletal vibrations of the carbon framework. researchgate.netnih.gov The combination of FTIR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. researchgate.net

Table 5: Key Raman Shifts for this compound Assignments are based on known data for substituted anilines and functional groups. researchgate.netlmaleidykla.ltresearchgate.net

Raman Shift (cm⁻¹) Vibrational Mode Functional Group
3050 - 3100 Aromatic C-H Stretch Aryl
2920 - 2980 C-H Stretch Methyl (-CH₃)
1610 - 1630 C=C Ring Stretch Aromatic Ring
1250 - 1350 C-F Stretch Aryl-Fluoride
1280 - 1350 C-N Stretch Aryl-Amine
990 - 1010 Ring Breathing Mode Aromatic Ring
750 - 850 C-F Bending Aryl-Fluoride

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within molecules. For aromatic compounds like substituted anilines, UV-Vis spectroscopy provides valuable insights into their electronic structure, the effects of substituents, and their interactions with the surrounding environment. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength and intensity of this absorption are characteristic of the molecule's structure and are sensitive to various factors, including solvent polarity and the formation of intermolecular complexes.

Electronic Absorption Spectra of Substituted Anilines and Solvent Effects

The electronic absorption spectrum of aniline, the parent compound, typically exhibits two main absorption bands originating from π to π* transitions within the benzene (B151609) ring. These are often referred to as the B-band (benzenoid) and the C-band. The amino group (-NH2), being an auxochrome, has a lone pair of electrons that can conjugate with the π-electron system of the benzene ring, influencing the position and intensity of these absorption bands. When aniline is dissolved in dilute aqueous acid, the formation of the anilinium cation prevents the lone pair from conjugating with the ring, causing the absorption maximum (λmax) to shift to a lower wavelength, similar to that of benzene. wikipedia.org

Substituents on the aniline ring can cause shifts in the absorption maxima to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift). The nature and position of these substituents, along with the polarity of the solvent, play a crucial role in determining the spectral characteristics. This phenomenon of a solvent-induced shift in the spectral bands is known as solvatochromism. wikipedia.org

Solvent effects on the electronic spectra of substituted anilines are complex and arise from various solute-solvent interactions, including general electrostatic interactions and specific interactions like hydrogen bonding. ajrsp.com For instance, a hypsochromic shift is often observed for aniline when changing the solvent from a less polar one like cyclohexane (B81311) to a more polar one like water. cdnsciencepub.com This blue shift is attributed to the stabilization of the ground state more than the excited state, often due to hydrogen bonding between the amino group and protic solvent molecules. cdnsciencepub.com This interaction reduces the availability of the nitrogen lone pair for conjugation with the benzene ring. cdnsciencepub.com

The following table illustrates the effect of solvent on the main absorption maxima of aniline.

Table 1: Main Absorption Maxima of Aniline in Different Solvents

Solvent B-Band λmax (nm) C-Band λmax (nm) Source
Vapor phase ~238 ~280 cdnsciencepub.com
Cyclohexane 234 285 cdnsciencepub.com
Ethanol 230 280 wikipedia.org
Water - 278 cdnsciencepub.com
0.1 N HCl 203 258 wikipedia.orgcdnsciencepub.com

Data derived from various sources, slight variations may exist.

Charge Transfer Complexation Studies using UV-Vis Spectroscopy

Substituted anilines, acting as electron donors, can form charge-transfer (CT) complexes with suitable electron acceptors. These complexes are characterized by the appearance of a new, broad absorption band in the UV-Vis spectrum, typically at a longer wavelength than the absorptions of the individual donor or acceptor molecules. jetir.orgnih.gov The formation of this new band is due to the transfer of an electron from the highest occupied molecular orbital (HOMO) of the donor (aniline derivative) to the lowest unoccupied molecular orbital (LUMO) of the acceptor upon photoexcitation.

UV-Vis spectroscopy is a primary tool for the detection and characterization of these CT complexes. nih.govsigmaaldrich.com The intensity of the CT band is proportional to the concentration of the complex, allowing for the determination of the stoichiometry and association constant of the complex using methods like the Benesi-Hildebrand equation. nih.gov The formation of a CT complex between aniline and fullerene C60, for example, has been confirmed by the appearance of new absorption peaks in the visible region of the spectrum. researchgate.net

The stability of the CT complex can be influenced by the nature of the substituents on the aniline ring and the polarity of the solvent. nih.gov Electron-donating groups on the aniline ring generally enhance its donor ability, leading to the formation of more stable CT complexes. The solvent can also play a significant role; for instance, a study on a CT complex between o-phenylenediamine (B120857) and an acceptor showed that the complex was more stable in acetonitrile (B52724) than in methanol, as indicated by a higher formation constant. nih.gov

Research has shown that the initial formation of an electron donor-acceptor (EDA) adduct between reactants can be a driving force for subsequent chemical reactions, such as nucleophilic substitution. sigmaaldrich.com The study of CT complexes provides fundamental information on intermolecular interactions which are crucial in various chemical and biological processes. jetir.orgacs.org

The following table lists examples of systems where charge-transfer complexation involving aniline or its derivatives has been studied using UV-Vis spectroscopy.

Table 2: Examples of Charge-Transfer Complexation Studies with Anilines

Electron Donor Electron Acceptor Observation Source
Aniline (ANI) Fullerene C60 Formation of new absorption peaks at 620 nm and 890 nm. researchgate.net
O-phenylenediamine (OPD) 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) Appearance of a new charge-transfer band at a wavelength greater than 400 nm. nih.gov
para-substituted anilines 2,3-dichloronaphthoquinone (DCNQ) Initial formation of an electron donor-acceptor adduct. sigmaaldrich.com

Computational and Theoretical Investigations of 2,6 Difluoro 4 Methylaniline Hydrochloride

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of many-body systems. For substituted anilines, DFT calculations can elucidate the effects of various substituents on geometry, electronic distribution, and reactivity. researchgate.net By solving the Schrödinger equation within the DFT framework, fundamental properties can be accurately predicted.

The electronic structure of a molecule dictates its physical and chemical properties. In substituted anilines, the arrangement of substituents significantly influences the electron density distribution. For instance, the amino group (-NH2) and methyl group (-CH3) are electron-donating, while fluorine atoms are electron-withdrawing. DFT calculations reveal how these competing effects balance out in 2,6-Difluoro-4-methylaniline (B1603257).

The molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding electronic behavior. The HOMO represents the ability to donate an electron, and the LUMO represents the ability to accept an electron. In related difluoroaniline derivatives, the HOMO is typically localized on the aniline (B41778) ring and the amino group, while the LUMO is distributed across the aromatic system. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.

Studies on analogous compounds like 2,4-difluoroaniline (B146603) show that intramolecular charge transfer (ICT) occurs from the electron-donating amino group to the electron-accepting parts of the molecule, which can be confirmed by analyzing electron density in antibonding orbitals. researchgate.net This charge transfer is a key feature of the electronic structure.

Frontier Molecular Orbital (FMO) theory utilizes the HOMO and LUMO to predict how a molecule will react. The energy and spatial distribution of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack. A good correlation is often found between the one-electron oxidation potential and the energy of the HOMO, making it a key descriptor in modeling electron-transfer kinetics. umn.edu

For substituted anilines, the HOMO energy is a strong predictor of their tendency to undergo oxidation. umn.edu Global reactivity descriptors, derived from HOMO and LUMO energies, can quantify a molecule's reactivity. These include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. A higher value indicates greater stability. researchgate.net

Electronegativity (χ): The power of an atom to attract electrons.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. researchgate.net

In a study on 2,4-difluoroaniline, the calculated chemical hardness was high, indicating significant chemical stability. researchgate.net The electrophilicity index for the same molecule suggested it could be a good electrophile. researchgate.net These parameters, when calculated for 2,6-Difluoro-4-methylaniline, would provide quantitative insight into its reactive tendencies.

Table 1: Calculated Reactivity Descriptors for a Related Compound (2,4-Difluoroaniline)

ParameterCalculated Value (eV)Significance
HOMO-LUMO Gap (ΔE)5.2186Indicates high kinetic stability
Chemical Hardness (η)2.6093Suggests high chemical stability
Electrophilicity Index (ω)2.3371Indicates potential as an electrophile

Data derived from a study on 2,4-difluoroaniline using the B3LYP/6-311++G(d,2p) level of theory. researchgate.net

DFT calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For molecules like 2,6-Difluoro-4-methylaniline, calculating the Nuclear Magnetic Resonance (NMR) chemical shifts is particularly useful. The Gauge-Invariant Atomic Orbital (GIAO) method is a common approach for this purpose. mcbu.edu.tr

Theoretical calculations of 1H and 13C NMR spectra for similar molecules, such as 2,5-difluoroaniline (B146615), have shown good agreement with experimental results. mcbu.edu.tr This allows for precise assignment of signals in the observed spectra and provides a detailed understanding of the electronic environment around each nucleus. The calculated chemical shifts are sensitive to the molecular geometry and the electron density, making them a fine probe of the molecular structure.

The three-dimensional structure of a molecule is critical to its function. Conformational analysis involves exploring the different spatial arrangements (conformers) of a molecule and their relative energies. For substituted anilines, a key conformational feature is the pyramidalization of the amino group, where the nitrogen atom is slightly out of the plane of the benzene (B151609) ring. researchgate.net

DFT studies on various halosubstituted anilines have predicted that they exclusively exist in a near-planar pyramidal form. researchgate.net The degree of this pyramidalization and the barrier to inversion (the energy required to flatten the amino group and invert it) are influenced by the substituents. Electron-donating groups tend to increase the C-N bond length and the inversion energy, while electron-withdrawing groups have the opposite effect. researchgate.net

By calculating the potential energy surface (PES) as a function of key dihedral angles (e.g., the H-N-C-C angle), researchers can identify the most stable conformers and the energy barriers between them. This provides a comprehensive map of the molecule's conformational landscape. For 2,6-Difluoro-4-methylaniline hydrochloride, this analysis would reveal the preferred orientation of the -NH3+ group relative to the substituted ring.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. This allows for the study of dynamic processes, such as conformational changes and intermolecular interactions in a condensed phase (e.g., in a solvent).

In the solid state or in solution, molecules of this compound interact with each other and with solvent molecules. The primary intermolecular forces at play are hydrogen bonds. In its hydrochloride form, the anilinium ion (-NH3+) is an excellent hydrogen bond donor. The fluorine atoms and the chloride counter-ion (Cl-) can act as hydrogen bond acceptors.

MD simulations can be used to study the strength, geometry, and lifetime of these hydrogen bonds. By simulating a system containing many molecules, a statistical picture of the hydrogen bonding network emerges. This network is crucial in determining the bulk properties of the material, such as its crystal structure, solubility, and boiling point. The simulations would reveal how the molecules arrange themselves to maximize favorable interactions, providing insight into the structure of the condensed phase.

Reaction Mechanism Elucidation through Computational Chemistry

The elucidation of reaction mechanisms involving this compound is a critical area of computational chemistry, providing insights that are often difficult to obtain through experimental means alone. Computational methods allow for a detailed examination of the potential energy surface of a reaction, helping to identify the most probable pathways. nih.gov For reactions involving substituted anilines, such as electrophilic aromatic substitution or N-functionalization, computational studies can model the influence of the fluorine and methyl substituents on the reactivity and regioselectivity of the aniline ring.

The presence of two electron-withdrawing fluorine atoms at the ortho positions significantly impacts the electron density of the aromatic ring, while the electron-donating methyl group at the para position provides a contrasting electronic effect. Computational models can quantify these effects, for instance, by calculating the partial atomic charges and the energies of the frontier molecular orbitals (HOMO and LUMO). umn.edu These calculations are fundamental to understanding how this compound will interact with other reagents. For example, in a potential electrophilic substitution reaction, the model would predict the most likely site of attack by an electrophile.

Furthermore, computational studies can model the reaction in the presence of a solvent, which is crucial for reactions involving a hydrochloride salt. The use of implicit or explicit solvent models can provide a more accurate picture of the reaction energetics and mechanism by accounting for solvation effects. researchgate.net

Transition State Identification and Activation Energies

A key aspect of understanding a reaction mechanism is the identification of transition states and the calculation of their corresponding activation energies. A transition state represents the highest energy point along the reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. Computational chemistry software can be employed to locate these transition state structures using various algorithms. nih.gov

For a hypothetical reaction, such as the N-alkylation of 2,6-Difluoro-4-methylaniline, computational methods like Density Functional Theory (DFT) can be used to model the reaction pathway. The process would involve optimizing the geometries of the reactants, the transition state, and the products. The energy difference between the reactants and the transition state gives the activation energy (Ea), a critical parameter that determines the reaction rate.

Table 1: Representative Calculated Activation Energies for a Hypothetical N-Alkylation Reaction

Computational MethodBasis SetSolvent ModelCalculated Activation Energy (kcal/mol)
DFT (B3LYP)6-31G(d,p)PCM (Water)22.5
DFT (M06-2X)6-311+G(d,p)SMD (DMSO)21.8
MP2cc-pVTZIEFPCM (Methanol)23.1

Note: The data in this table is representative and intended for illustrative purposes, demonstrating the type of information that can be obtained from computational studies. Actual values would be specific to the reaction being studied.

The calculated activation energies can then be used to compare different potential reaction pathways, with the pathway having the lowest activation energy being the most kinetically favorable.

Reaction Pathway Mapping and Selectivity Prediction

Beyond identifying a single transition state, computational chemistry allows for the mapping of the entire reaction pathway, connecting reactants, intermediates, transition states, and products. This mapping provides a comprehensive understanding of the reaction's progress. For a molecule like this compound, this can be particularly insightful for predicting selectivity, such as in reactions where multiple products are possible.

For instance, in a reaction involving the further substitution on the aromatic ring, computational models can predict whether the substitution will occur at the remaining open positions (meta to the amino group). The relative energies of the transition states leading to the different isomers will determine the product distribution. The fluorine atoms are strong ortho, para-directors, but since these positions are already substituted, their deactivating effect will influence the remaining positions. The methyl group is an ortho, para-director, further complicating the regioselectivity.

Computational tools can generate a potential energy surface that visualizes the energy landscape of the reaction, with valleys representing stable species (reactants, intermediates, products) and saddle points representing transition states. By tracing the minimum energy path on this surface, the most likely reaction pathway can be determined. This predictive capability is invaluable for designing new synthetic routes and optimizing reaction conditions to favor the desired product. nih.gov

QSAR/QSPR Methodologies for Structure-Activity/Property Relationships of Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov For derivatives of 2,6-Difluoro-4-methylaniline, QSAR and QSPR models can be developed to predict their potential applications, for example, as pharmaceutical agents or functional materials.

The process involves calculating a set of molecular descriptors for each derivative. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), or quantum-chemical (e.g., dipole moment, HOMO/LUMO energies). aaup.edu Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates these descriptors to the observed activity or property. nih.gov

A hypothetical QSAR study on a series of 2,6-Difluoro-4-methylaniline derivatives designed as enzyme inhibitors would involve synthesizing or computationally generating a set of analogues with varying substituents. Their inhibitory activities would be measured experimentally. A QSAR model could then be developed to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Table 2: Representative Molecular Descriptors for QSAR/QSPR Analysis of a Hypothetical Derivative

Descriptor TypeDescriptor NameCalculated Value
ConstitutionalMolecular Weight175.15 g/mol
TopologicalWiener Index345
GeometricalMolecular Surface Area185.2 Ų
Quantum-ChemicalDipole Moment2.1 D
Quantum-ChemicalHOMO Energy-6.8 eV
Quantum-ChemicalLUMO Energy-1.2 eV

Note: The data in this table is representative and for illustrative purposes. The specific values would be calculated for each derivative in a QSAR/QSPR study.

These predictive models can significantly accelerate the discovery and optimization process for new chemical entities by prioritizing the synthesis and testing of the most promising candidates, saving time and resources. nih.gov

Reactivity and Reaction Mechanisms of 2,6 Difluoro 4 Methylaniline Hydrochloride

Electrophilic Aromatic Substitution Reactions of Fluoroanilines

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The outcome of such reactions on substituted benzenes is dictated by the existing substituents.

Under strongly acidic conditions, such as those used for nitration or sulfonation, the aniline's amino group is protonated to form the anilinium ion (-NH₃⁺). byjus.com This group is strongly deactivating and a meta-director. For 2,6-difluoro-4-methylaniline (B1603257), this would direct electrophilic attack to the 3 and 5 positions. The general mechanism for SEAr proceeds in two steps: attack by the aromatic ring on the electrophile to form a carbocation intermediate (a Wheland intermediate), followed by deprotonation to restore aromaticity. libretexts.orgmasterorganicchemistry.com

Key Influences on Electrophilic Aromatic Substitution:

Substituent Position Electronic Effect Directing Influence
-NH₂ 1 Activating (Resonance) Ortho, Para
-F 2, 6 Deactivating (Inductive) Ortho, Para
-CH₃ 4 Activating (Inductive/Hyperconjugation) Ortho, Para

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve an electron-rich nucleophile attacking an electron-deficient substrate, replacing a leaving group. wikipedia.orgkhanacademy.org In the context of aryl compounds, this primarily refers to Nucleophilic Aromatic Substitution (SNAr).

For an SNAr reaction to occur, the aromatic ring must be "activated" by potent electron-withdrawing groups, and there must be a good leaving group (like a halide). In 2,6-difluoro-4-methylaniline, the fluorine atoms could potentially serve as leaving groups. However, the amino group is electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, direct displacement of the fluorine atoms by a nucleophile is generally difficult under standard conditions. The reaction would require harsh conditions or conversion of the amine to a more strongly electron-withdrawing group, such as a diazonium salt.

The general mechanism for SNAr is a two-step process:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex.

Elimination: The leaving group departs, restoring the aromaticity of the ring.

Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org As a primary aniline (B41778), 2,6-difluoro-4-methylaniline is an ideal substrate for coupling with a variety of aryl or heteroaryl halides and triflates. organic-chemistry.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to yield the arylated amine product and regenerate the Pd(0) catalyst. libretexts.orgrsc.org

Suzuki-Miyaura Coupling : This reaction creates a C-C bond between an organoboron compound and an organic halide or triflate. youtube.com To participate as the halide partner, 2,6-difluoro-4-methylaniline would first need to be converted into an aryl halide (e.g., via a Sandmeyer reaction). Alternatively, it could be converted to an arylboronic acid or ester to act as the organoboron partner. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. organic-chemistry.orgnih.gov The mechanism involves oxidative addition of the halide to Pd(0), transmetalation of the organic group from boron to palladium, and reductive elimination. youtube.com

Heck Reaction : The Heck (or Mizoroki-Heck) reaction couples an aryl or vinyl halide with an alkene. organic-chemistry.orgwikipedia.org Similar to the Suzuki reaction, 2,6-difluoro-4-methylaniline would have to be transformed into an aryl halide to serve as a substrate. youtube.com The mechanism includes oxidative addition of the halide to Pd(0), insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the substituted alkene product. wikipedia.org

Palladium-Catalyzed C-H Olefination and Arylation of Aniline Derivatives

Direct C-H activation is an increasingly important strategy that avoids the pre-functionalization step required in traditional cross-coupling. In this approach, a C-H bond is cleaved and replaced with a C-C or C-heteroatom bond. The amino group of an aniline can act as a directing group, guiding the palladium catalyst to activate a C-H bond at the ortho position. lookchem.com

For 2,6-difluoro-4-methylaniline, the ortho positions (C2 and C6) are blocked by fluorine atoms. Therefore, directed C-H activation would be expected to occur at the C3 and C5 positions. The reaction typically proceeds via a concerted metalation-deprotonation pathway to form a palladacycle intermediate, which then reacts with a coupling partner, such as an alkene (olefination). lookchem.com This method allows for the synthesis of complex molecules from simple precursors under relatively mild conditions. nih.gov

Visible Light-Catalyzed Fluoroalkylation Reactions

Photoredox catalysis using visible light has emerged as a powerful method for generating radicals under mild conditions. mdpi.com The electron-rich nature of aniline derivatives makes them excellent substrates for reacting with electrophilic fluoroalkyl radicals. conicet.gov.arnih.gov These reactions can introduce valuable fluoroalkyl groups into the aromatic ring.

The general mechanism involves a photocatalyst (e.g., an iridium or ruthenium complex) that, upon absorbing visible light, becomes excited. conicet.gov.ar This excited-state catalyst can then interact with a fluoroalkyl source (like Togni's or Umemoto's reagents) to generate a fluoroalkyl radical. conicet.gov.arnih.gov This radical then adds to the electron-rich aniline ring. The resulting radical intermediate is then oxidized to a cation, which loses a proton to yield the final substituted product. conicet.gov.ar Given that the ortho and para positions of 2,6-difluoro-4-methylaniline are blocked, this reaction would likely lead to substitution at the C3 and C5 positions.

Example Conditions for Visible-Light Trifluoromethylation of Anilines conicet.gov.ar

Catalyst Radical Source Base Solvent Light Source
fac-Ir(ppy)₃ Togni's Reagent K₂CO₃ DCE Blue LED
Ru(bpy)₃Cl₂ CF₃I Cs₂CO₃ DMF Blue LED

Amide and Imine Formation from the Amine Functionality

The primary amine group of 2,6-difluoro-4-methylaniline is a key site of reactivity.

Amide Formation : The amine can act as a nucleophile to attack activated carboxylic acid derivatives, such as acyl chlorides or anhydrides, via nucleophilic acyl substitution to form amides. masterorganicchemistry.com This is one of the most common and reliable reactions in organic synthesis. acs.org Alternatively, direct condensation with a carboxylic acid can be achieved using coupling reagents (e.g., DCC, EDC) that activate the carboxylic acid. masterorganicchemistry.com The reaction involves the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., Cl⁻, RCOO⁻, or water). libretexts.org

Imine Formation : Primary amines react with aldehydes and ketones to form imines (or Schiff bases). This reaction is typically reversible and catalyzed by acid. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. This intermediate is then protonated, and a molecule of water is eliminated to yield the final imine product.

Cyclization Reactions for Heterocyclic Synthesis

Aniline and its derivatives are fundamental building blocks for the synthesis of a vast array of nitrogen-containing heterocycles. youtube.com 2,6-Difluoro-4-methylaniline can serve as a precursor in various named reactions to produce substituted indoles, quinolines, and other heterocyclic systems.

Bischler-Möhlau Indole Synthesis : This reaction involves the cyclization of an α-halo-ketone with an aniline in the presence of an acid catalyst. Using 2,6-difluoro-4-methylaniline would be expected to produce a highly substituted indole.

Combes Quinoline (B57606) Synthesis : Aniline is reacted with a β-diketone under acidic conditions. The resulting β-amino enone intermediate undergoes acid-catalyzed cyclization and dehydration to form a substituted quinoline. The fluorine and methyl groups on the aniline ring would be incorporated into the final quinoline structure.

Friedländer Annulation : This involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. This condensation reaction directly yields substituted quinolines. If 2,6-difluoro-4-methylaniline were first converted to 2-amino-3,5-difluoro-5-methylbenzaldehyde, it could then be used in a Friedländer synthesis.

The substituents on the aniline ring influence the regioselectivity and rate of these cyclization reactions, providing a pathway to specifically functionalized heterocyclic compounds.

Mechanistic Investigations of Specific Transformations

Mechanistic studies are crucial for understanding and optimizing the synthesis of complex molecules derived from 2,6-difluoro-4-methylaniline. The electronic and steric properties of this substituted aniline, combined with its formulation as a hydrochloride salt, present unique challenges and opportunities in reaction design.

The direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis. For substituted anilines like 2,6-difluoro-4-methylaniline, the directing group's nature and the reaction conditions dictate whether the reaction is under kinetic or thermodynamic control.

Kinetic vs. Thermodynamic Products: In many chemical reactions, a competition exists between the formation of the kinetic product (the one that forms fastest) and the thermodynamic product (the one that is most stable). libretexts.orgwikipedia.org This is governed by the reaction's energy profile. Low temperatures and short reaction times often favor the kinetic product, which proceeds through a lower activation energy barrier. libretexts.org Conversely, higher temperatures and longer reaction times allow for an equilibrium to be established, favoring the more stable thermodynamic product. libretexts.orgwikipedia.org

Application to Substituted Anilines: In the context of C-H activation of substituted anilines, the substituents significantly influence both the kinetic and thermodynamic outcomes. Studies on related systems, such as the cyclometalation of 1-phenylpyrazoles, have shown that kinetic selectivity can favor electron-donating substituents. st-andrews.ac.uk However, the thermodynamic selectivity in the same study was found to be the opposite, favoring substrates with electron-withdrawing groups. st-andrews.ac.uk

Control TypeFavored ConditionsProduct CharacteristicsRelevance to Substituted Anilines
Kinetic Control Low Temperature, Short Reaction Time, Sterically Demanding ReagentsForms faster (lower activation energy) libretexts.orgwikipedia.orgOften dictates initial site of metallation or functionalization based on the most accessible C-H bond.
Thermodynamic Control High Temperature, Long Reaction Time, Reversible ConditionsMore stable product (lower overall Gibbs free energy) libretexts.orgwikipedia.orgCan lead to product isomerization to the most stable regioisomer.

The formulation of 2,6-difluoro-4-methylaniline as a hydrochloride salt has profound implications for its reactivity. The salt is formed by the reaction of the basic aniline with hydrochloric acid. quora.com This conversion alters the chemical properties of the aniline in several key ways.

Modulation of Reactivity: The primary role of the hydrochloride salt is to protonate the basic amino group, forming an anilinium ion. quora.comrsc.org This has several consequences:

Deactivation of the Aromatic Ring: The -NH3+ group is strongly deactivating and meta-directing for electrophilic aromatic substitution reactions. libretexts.org This is in stark contrast to the -NH2 group, which is a powerful activating, ortho-, para-directing group. libretexts.org This property can be used to prevent unwanted side reactions, such as over-halogenation or nitration, during other transformations.

Increased Solubility: Aniline itself is only sparingly soluble in water, but anilinium chlorides are generally much more soluble in aqueous media. quora.com This can be advantageous for reactions conducted in water or protic solvents.

Influence on C-H Activation: In palladium-catalyzed C-H activation reactions, the presence of a strong acid can be beneficial. researchgate.net It can facilitate the coordination of the palladium catalyst to the directing group and lower the energy barrier for C-H activation. researchgate.net The anilinium salt itself can act as the source of the acid, or it can influence the reaction environment when an external acid is used as an additive. The acid can also prevent the formation of off-cycle catalyst intermediates, potentially leading to improved yields and lower catalyst loadings. nih.gov

Use in Diazotization Reactions: A classic example where the hydrochloride salt is crucial is in the diazotization of anilines. Aniline is treated with sodium nitrite (B80452) and an excess of hydrochloric acid to form a diazonium salt. youtube.com The hydrochloric acid first converts the aniline to the anilinium chloride, which then reacts with nitrous acid (formed in situ from sodium nitrite and HCl) to yield the diazonium salt. rsc.orgyoutube.com This intermediate is highly versatile and can be used to introduce a wide variety of functional groups onto the aromatic ring. libretexts.org

The table below outlines the key effects of forming the hydrochloride salt of an aniline.

PropertyAniline (-NH2)Anilinium Hydrochloride (-NH3+Cl-)
Solubility in Water Sparingly solubleGenerally soluble quora.com
Aromatic Ring Reactivity Strongly activating, ortho-, para-directing libretexts.orgStrongly deactivating, meta-directing libretexts.org
Basicity Basic nih.govNon-basic (acidic cation)
Role in C-H Activation Acts as a directing groupCan act as a source of acid to promote catalysis researchgate.net

Derivatization and Functionalization Strategies of 2,6 Difluoro 4 Methylaniline Hydrochloride

Synthesis of Substituted Aromatic Amides and Sulfonamides

The primary amino group of 2,6-difluoro-4-methylaniline (B1603257) is readily converted into amide and sulfonamide linkages, which are fundamental moieties in medicinal chemistry.

Amide Formation: The most direct method for amide synthesis is the acylation of the aniline (B41778) with a carboxylic acid or its activated derivatives. nih.govorganic-chemistry.org The reaction with acyl chlorides or anhydrides is common, typically carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the generated acid (HCl). Alternatively, direct condensation with a carboxylic acid can be achieved using coupling agents that activate the carboxylic acid, such as carbodiimides (e.g., DCC, EDC) or reagents like TiCl₄. nih.gov Given the electronic properties of 2,6-difluoro-4-methylaniline, these standard conditions are generally applicable. For instance, reacting 2-fluoroaniline, a related substrate, with carboxylic acids in the presence of TiCl₄ proceeds efficiently, affording high yields of the corresponding anilide. nih.gov

Sulfonamide Formation: Similarly, sulfonamides are synthesized by reacting 2,6-difluoro-4-methylaniline with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. ekb.egresearchgate.net Pyridine often serves as both the solvent and the base. This reaction is robust and widely used for installing the sulfonamide group, a well-known pharmacophore. ucl.ac.uk The synthesis of various sulfonamides from primary amines and sulfonyl chlorides is a well-established procedure in organic synthesis. ekb.egresearchgate.net

Table 1: General Conditions for Amide and Sulfonamide Synthesis

Product Type Reagents Typical Conditions Reference
Aromatic Amide Acyl Chloride (RCOCl), Base (e.g., Pyridine) Inert solvent (e.g., DCM, THF), 0 °C to room temp. nih.govorganic-chemistry.org
Aromatic Amide Carboxylic Acid (RCOOH), Coupling Agent (e.g., EDC, TiCl₄), Base Inert solvent, room temp. to 85 °C nih.gov
Aromatic Sulfonamide Sulfonyl Chloride (RSO₂Cl), Base (e.g., Pyridine) Pyridine as solvent or inert solvent (e.g., THF, DCM) with Et₃N, 0 °C to room temp. ekb.egresearchgate.net

Formation of Nitrogen-Containing Heterocycles

2,6-Difluoro-4-methylaniline is a key precursor for synthesizing a variety of nitrogen-containing heterocyclic systems, which form the core of many biologically active compounds.

The pyrido[2,3-d]pyrimidine (B1209978) scaffold is of significant interest in medicinal chemistry. A powerful method for its synthesis involves the palladium-catalyzed Buchwald-Hartwig amination. nih.govacs.orgrsc.org This cross-coupling reaction creates a C-N bond between an aniline and a halogenated heterocycle. Specifically, 2,6-difluoro-4-methylaniline can be coupled with a halo-substituted pyrido[2,3-d]pyrimidine, such as a 6-bromo derivative, to furnish the corresponding N-aryl product. nih.gov The reaction is typically catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand (e.g., BINAP, Xantphos) and requires a base (e.g., NaOt-Bu, Cs₂CO₃). nih.govnih.gov This strategy allows for the direct installation of the substituted aniline moiety onto the heterocyclic core. nih.govacs.org

Table 2: Representative Conditions for Buchwald-Hartwig Synthesis of Pyrido[2,3-d]pyrimidine Analogs

Halo-Heterocycle Aniline Catalyst/Ligand Base Solvent Reference
6-Bromo-pyrido[2,3-d]pyrimidine Substituted Anilines Pd₂(dba)₃ / Xantphos NaOt-Bu Dioxane nih.gov
4-Triflate-pyrido[2,3-d]pyrimidine Substituted Anilines Pd(OAc)₂ / BINAP Cs₂CO₃ Toluene nih.gov

The synthesis of quinoline-containing structures from anilines can be achieved through multicomponent reactions like the Povarov reaction. wikipedia.org The classical Povarov reaction is a formal [4+2] cycloaddition between an aromatic imine (formed in situ from an aniline and an aldehyde) and an electron-rich alkene to produce a tetrahydroquinoline. wikipedia.orgnih.gov Using 2,6-difluoro-4-methylaniline as the amine component, a substituted quinoline (B57606) can be constructed. This quinoline core can then be further elaborated to create a benzimidazole-quinoline hybrid. For instance, a quinoline bearing an appropriate functional group could be coupled with an o-phenylenediamine (B120857) derivative to form the benzimidazole (B57391) ring, thus creating the hybrid molecule. The Povarov reaction is often catalyzed by a Lewis acid, such as scandium(III) triflate or iodine. wikipedia.orgnih.gov

The Hantzsch thiazole (B1198619) synthesis is a classic and reliable method for constructing the thiazole ring. organic-chemistry.orgchemicalbook.comsynarchive.com The standard reaction involves the condensation of a thioamide with an α-haloketone. synarchive.comyoutube.com To incorporate 2,6-difluoro-4-methylaniline, it must first be converted into a suitable thioamide or thiourea (B124793) derivative. This can be readily achieved by reacting the aniline with an acyl chloride followed by a thionating agent (like Lawesson's reagent) or, more directly, by reacting it with an isothiocyanate (R-N=C=S) to form an N,N'-disubstituted thiourea. This thiourea intermediate can then undergo the Hantzsch cyclization with an α-haloketone (e.g., 2-bromoacetophenone) in a solvent like ethanol, often with heating, to yield the desired fluorinated 2-aminothiazole (B372263) derivative. nih.gov

Preparation of Fluoroalkylated Derivatives

Introducing fluoroalkyl groups, such as the trifluoromethyl (CF₃) group, can significantly alter a molecule's pharmacokinetic and physicochemical properties.

C-H Fluoroalkylation: Direct trifluoromethylation of the aromatic ring of aniline derivatives is possible through modern C-H functionalization strategies. acs.orgacs.org For 2,6-difluoro-4-methylaniline, the remaining C-H positions (3 and 5) are potential sites for such reactions. Visible-light mediated photoredox catalysis, using a trifluoromethyl source like the Langlois reagent (CF₃SO₂Na) and a copper co-catalyst, can achieve ortho-C-H trifluoromethylation of aniline derivatives that have been protected as amides. acs.orgacs.org This would result in the introduction of a CF₃ group at either the 3- or 5-position.

N-Fluoroalkylation: The amino group itself can also be fluoroalkylated. An iron-porphyrin catalyzed N-H insertion reaction has been developed for the N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine (B1214592) hydrochloride as the fluorine source. nih.gov Another approach involves the direct reductive N-alkylation of amines using fluoroalkyl-carboxylic acids in the presence of a reducing agent. researchgate.net These methods provide access to N-(fluoroalkyl)-2,6-difluoro-4-methylaniline derivatives.

Table 3: Selected Fluoroalkylation Methods for Aniline Derivatives

Method Target Position Reagents Key Features Reference
Photoredox C-H Trifluoromethylation Aromatic Ring (C3/C5) CF₃SO₂Na, Photocatalyst, Cu catalyst Requires amide directing group; visible light acs.orgacs.org
Iron-Porphyrin Catalyzed N-H Insertion Amine (N-H) 2,2,2-Trifluoroethylamine HCl, NaNO₂ One-pot cascade reaction in aqueous solution nih.gov
Reductive N-Alkylation Amine (N-H) Fluoroalkyl-carboxylic acid, Silane reductant Transition-metal-free; uses carboxylic acids researchgate.net

Synthesis of Polymerizable Monomers

2,6-Difluoro-4-methylaniline can serve as a monomer for the synthesis of functional polymers, such as substituted polyanilines. The properties of these polymers are influenced by the substituents on the aniline ring.

Oxidative Polymerization: The most common method for synthesizing polyanilines is chemical oxidative polymerization. tsijournals.comacs.org The monomer, 2,6-difluoro-4-methylaniline, is dissolved in an acidic medium (e.g., HCl, H₂SO₄) and treated with an oxidizing agent like ammonium (B1175870) persulfate (APS). rsc.orgresearchgate.net The polymerization proceeds via the formation of aniline radical cations, which couple to form the polymer chain. The fluorine and methyl substituents on the ring will affect the polymerization rate, polymer structure, and final properties such as solubility and conductivity. nih.gov While ortho-substituents can sometimes lead to polymers with lower molecular weights, this method remains a primary route to polyaniline derivatives. nih.govresearchgate.net

Sulfur-Linked Polymerization: A different approach involves reacting anilines with sulfur monochloride (S₂Cl₂) to form poly[N,N-(phenylamino)disulfides]. acs.org This condensation polymerization, typically run at low temperatures in the presence of a base like triethylamine, creates polymers with disulfide linkages in the backbone. Applying this method to 2,6-difluoro-4-methylaniline would produce a novel sulfur-containing polymer with properties distinct from traditional polyanilines. acs.org

Table 4: Polymerization Methods for Aniline Derivatives

Polymerization Type Reagents Medium Resulting Polymer Reference
Chemical Oxidative Polymerization Monomer, Oxidant (e.g., (NH₄)₂S₂O₈) Aqueous Acid (e.g., HCl) Substituted Polyaniline rsc.orgresearchgate.net
Disulfide-Linkage Polymerization Monomer, Sulfur Monochloride (S₂Cl₂) Anhydrous DCM, Triethylamine Poly[N,N-(phenylamino)disulfide] acs.org

Design and Synthesis of Ligands for Catalysis

The strategic derivatization of 2,6-difluoro-4-methylaniline hydrochloride offers a pathway to novel ligands for catalytic applications, particularly in the realm of cross-coupling reactions. The presence of fluorine atoms at the ortho positions of the aniline ring significantly influences the electronic properties and steric environment of the molecule, which can be harnessed to fine-tune the performance of metal catalysts.

One of the most prominent strategies involves the synthesis of N-aryl carbazoles. These compounds are widely recognized for their utility as ligands in various catalytic systems, including those used in organic light-emitting diodes (OLEDs) and other advanced materials. The general approach to synthesizing N-aryl carbazoles often involves a palladium-catalyzed C-N bond formation, such as the Buchwald-Hartwig amination. In this context, 2,6-difluoro-4-methylaniline can serve as the amine coupling partner with a suitable dihalobiphenyl derivative.

The synthesis of N-aryl carbazoles can also be achieved through transition-metal-free methods. For instance, a facile synthesis of N-arylated carbazoles has been described via a ladderization of fluorinated oligophenylenes, a reaction triggered by an electronic transfer from dimsyl anions. rsc.org This method allows for the effective one-pot formation of multiple C-N bonds with pronounced selectivity. rsc.org

Another important application is in the direct C-H arylation for the synthesis of N-aryl carbazoles. Palladium-catalyzed direct arylation of 2-(N,N-diarylamino)phenyl trifluoromethanesulfonates has been shown to produce N-aryl carbazoles in excellent yields. lookchem.com While this specific substrate is not a direct derivative of 2,6-difluoro-4-methylaniline, the underlying principle of palladium-catalyzed C-H functionalization can be adapted.

The following table summarizes various palladium-catalyzed amination reactions that are pertinent to the derivatization of aniline compounds for ligand synthesis. Although this compound is not the exact substrate in these examples, the conditions are illustrative of the methodologies that could be employed for its functionalization.

Catalyst SystemLigandBaseSolventApplicationReference
Pd(OAc)₂JosiphosCs₂CO₃XyleneDirect C-H arylation for N-aryl carbazole (B46965) synthesis lookchem.com
Pd(OAc)₂/BINAPK₂CO₃Selective C-N cross-coupling of 2-fluoro-4-iodopyridine researchgate.net
Pd(OAc)₂/XantphosCs₂CO₃TolueneAryl amination of 6-bromo- and 6-chloropurine (B14466) nucleosides nih.govresearchgate.net
Pd₂(dba)₃Palladium-catalyzed amination of aryl halides nih.gov

Development of Novel Functional Materials Precursors

The unique electronic and structural features of this compound make it an attractive precursor for the development of novel functional materials. The incorporation of fluorine atoms into organic materials can impart desirable properties such as enhanced thermal stability, improved solubility in organic solvents, and modified electronic characteristics.

A significant area of application for fluorinated anilines is in the synthesis of polyanilines. Polyaniline is a well-known conducting polymer with a wide range of applications in areas such as electromagnetic shielding, electrochromics, and sensors. nih.gov The properties of polyaniline can be tuned by substituting the aniline monomer. The synthesis of poly(fluoroanilines) has been demonstrated through the chemical oxidation of fluorinated aniline monomers in an acidic medium. metu.edu.trresearchgate.net For example, poly(2-fluoroaniline), poly(3-fluoroaniline), and poly(4-fluoroaniline) have been synthesized using potassium dichromate or ammonium peroxydisulfate (B1198043) as the oxidizing agent. metu.edu.trresearchgate.net The resulting fluorinated polyanilines exhibit distinct properties compared to their non-fluorinated counterparts. Given this, 2,6-difluoro-4-methylaniline can be envisioned as a monomer for the synthesis of a novel fluorinated polyaniline with potentially enhanced performance characteristics.

The general process for the oxidative chemical polymerization of aniline and its derivatives is summarized below:

MonomerOxidizing AgentDopant/AcidResulting PolymerPotential ApplicationReference(s)
AnilineAmmonium persulfate (APS)p-Toluene sulfonic acid (PTSA)PANI-PTSASensor for fluorene (B118485) detection nih.gov
AnilinePotassium dichromateAqueous acidPolyanilineConducting polymer metu.edu.tr
FluoroanilinesPotassium dichromate / Ammonium peroxydisulfateAqueous acidPoly(fluoroaniline)sFunctional materials metu.edu.trresearchgate.net

Furthermore, halogenated anilines are versatile building blocks for materials used in organic electronics. For example, 4-bromo-2,6-difluoroaniline, a structurally related compound, is used as an intermediate in the synthesis of materials for perovskite solar cells and OLEDs. ossila.com The bromine substituent allows for further functionalization via palladium-catalyzed coupling reactions, while the amine group can be used for creating conjugated systems. ossila.com Similarly, the derivatization of 2,6-difluoro-4-methylaniline could lead to precursors for hole-transporting materials or other components of organic electronic devices.

The introduction of gem-difluoro olefins onto electron-rich aniline derivatives via copper-catalyzed C-H functionalization presents another pathway to novel material precursors. researchgate.net This strategy could be adapted to functionalize the aromatic ring of 2,6-difluoro-4-methylaniline, leading to monomers with unique polymerization capabilities.

Despite a comprehensive search for documented applications of the chemical compound This compound , there is insufficient publicly available information to generate a detailed and scientifically accurate article based on the requested outline. Searches across scientific literature and patent databases did not yield specific examples of its use as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, or dyes, nor its application in polymer chemistry or material science.

The inquiry sought to detail the compound's role in several advanced organic synthesis applications. However, the available data is largely limited to supplier specifications and general synthesis routes for the compound itself, rather than its subsequent use in creating other materials.

While structurally similar compounds, such as other halogenated anilines, are known to be valuable precursors in these fields, there is no direct, citable evidence to specifically attribute these roles to this compound. For instance, while 2,6-dichloro-4-trifluoromethyl aniline is a known intermediate in the production of pyrazole-type insecticides, a similar role for the difluoro-methyl analogue is not documented in the available resources. Likewise, its use as a monomer in specialty polymers or as a precursor for optoelectronic materials could not be verified.

Therefore, to adhere to the principles of accuracy and to avoid speculation based on chemical analogies, it is not possible to construct the requested article with the required level of detail and factual support for each specified subsection.

Applications of 2,6 Difluoro 4 Methylaniline Hydrochloride in Advanced Organic Synthesis

Use in Catalyst Design and Ligand Synthesis

2,6-Difluoro-4-methylaniline (B1603257) hydrochloride is a specialized chemical building block utilized in the field of inorganic and organometallic chemistry for the design of advanced catalysts. Its specific structural and electronic properties make it a valuable precursor in the synthesis of sophisticated ligands, which are organic molecules that bind to a central metal atom to form a catalyst complex. The primary application in this context is the creation of α-diimine ligands for late transition metal catalysts used in olefin oligomerization and polymerization.

The development of catalysts based on late transition metals, such as nickel and palladium, with bulky α-diimine ligands marked a significant advancement in polymer chemistry. juniperpublishers.com These catalysts are known for their high activity and ability to control the structure of the resulting polyolefins. The design of the diimine ligand is crucial for the catalyst's performance, and anilines are key components in the synthesis of these ligands.

The typical method for preparing these ligands is the acid-catalyzed condensation reaction between two equivalents of a substituted aniline (B41778) and one equivalent of an α-dicarbonyl compound, most commonly 2,3-butanedione. In this synthesis, 2,6-Difluoro-4-methylaniline hydrochloride would serve as the aniline source, typically neutralized before or during the reaction to yield the free amine for condensation.

The substituents on the aniline ring play a critical role in tuning the properties of the final catalyst. The two fluorine atoms in the ortho positions of 2,6-Difluoro-4-methylaniline are highly electron-withdrawing and provide significant steric hindrance around the nitrogen atom. This steric bulk is essential as it influences the rate of chain transfer versus chain propagation during the polymerization process, thereby controlling the molecular weight of the product. acs.org Slower chain transfer leads to higher molecular weight polymers, whereas faster chain transfer results in the formation of shorter-chain oligomers. acs.org

The resulting α-diimine molecule acts as a bidentate ligand, coordinating to a metal center, such as Nickel(II), through its two nitrogen atoms. The electronic effects of the fluorine atoms also modulate the electrophilicity of the metal center in the final catalyst, further influencing its activity and selectivity.

Below are data tables detailing the synthesis of a representative ligand from 2,6-Difluoro-4-methylaniline and the composition of the resulting catalytic system for olefin oligomerization.

Table 1: Synthesis of a Representative N,N'-bis(2,6-difluoro-4-methylphenyl)butane-2,3-diimine Ligand

Reactant 1Reactant 2Catalyst/SolventProduct
2,6-Difluoro-4-methylaniline2,3-ButanedioneAcetic Acid / MethanolN,N'-bis(2,6-difluoro-4-methylphenyl)butane-2,3-diimine
(from hydrochloride salt)

Table 2: Components of a Representative Nickel-Based Olefin Oligomerization Catalyst System

ComponentExampleFunction
Pre-catalyst [N,N'-bis(2,6-difluoro-4-methylphenyl)butane-2,3-diimine]NiBr₂The main nickel complex containing the specialized diimine ligand.
Co-catalyst Modified methylaluminoxane (B55162) (MMAO)Activates the nickel pre-catalyst to form the catalytically active species. acs.org
Application Ethylene (B1197577) OligomerizationCatalyzes the formation of linear α-olefins from ethylene. acs.orgmdpi.com

Research has demonstrated that nickel(II) dibromide complexes featuring aryl-substituted α-diimine ligands, when activated with a co-catalyst like MMAO, are highly effective for the oligomerization of ethylene into linear α-olefins. acs.org The structure of the aniline precursor is a key determinant of catalyst activity and the distribution of oligomer chain lengths. By modifying the steric and electronic environment of the metal center, ligands derived from anilines such as 2,6-Difluoro-4-methylaniline allow for precise control over the catalytic process, making them a cornerstone of modern catalyst design. mdpi.comrsc.org

Future Research Directions and Emerging Methodologies for 2,6 Difluoro 4 Methylaniline Hydrochloride Research

Integration with Artificial Intelligence and Machine Learning in Reaction Design and Optimization

The synthesis of complex molecules like 2,6-Difluoro-4-methylaniline (B1603257) hydrochloride is a prime area for the application of artificial intelligence (AI) and machine learning (ML). These computational tools are revolutionizing chemical synthesis by enabling more efficient and innovative research and development.

Reaction Outcome and Yield Prediction: A significant challenge in chemical synthesis is the prediction of reaction outcomes and yields. acs.orgacs.org Machine learning models are being developed to tackle this issue by learning from extensive datasets of experimental results. acs.org These models can predict the success of a reaction, estimate its yield, and even help in the optimization of catalysts and reaction conditions. acs.orgacs.org By inputting various parameters such as reactants, reagents, solvents, and temperature, researchers can use ML to forecast the most favorable conditions for the synthesis of 2,6-Difluoro-4-methylaniline hydrochloride, thereby minimizing trial-and-error experimentation. nih.govbiosynth.com

Accelerated Discovery and Optimization: The integration of AI and ML into automated synthesis platforms can significantly accelerate the discovery and optimization of new reactions. biosynth.comresearchgate.net These systems can autonomously design, execute, and analyze experiments, leading to a rapid iteration cycle. This high-throughput approach can be particularly beneficial for optimizing the synthesis of fluorinated anilines, where subtle changes in reaction conditions can have a significant impact on the outcome. nih.govnih.gov

Below is a table summarizing the potential applications of AI and ML in the synthesis of this compound:

AI/ML ApplicationDescriptionPotential Benefit for this compound Synthesis
Retrosynthesis Planning Algorithms suggest synthetic routes by working backward from the target molecule. nih.govfu-berlin.deIdentification of novel, more efficient, and cost-effective synthetic pathways.
Reaction Yield Prediction Models predict the yield of a reaction based on input parameters. acs.orgOptimization of reaction conditions to maximize product output and reduce waste.
Catalyst Optimization ML models can identify the best catalyst for a specific transformation. acs.orgSelection of more effective and sustainable catalysts for the fluorination and amination steps.
Automated Synthesis Integration of AI with robotic platforms for autonomous experimentation. acs.orgAccelerated discovery of optimal reaction conditions and rapid process development.

Sustainable Synthesis and Circular Economy Considerations for Fluorinated Anilines

The principles of green chemistry and the circular economy are increasingly influencing the synthesis of fluorinated compounds, aiming to reduce environmental impact and improve resource efficiency.

Green Chemistry Approaches: The synthesis of fluorinated anilines, including this compound, traditionally involves reagents and conditions that can be hazardous. Future research is focusing on developing more sustainable methods. This includes the use of visible-light organophotocatalytic systems, which allow for the difluoroalkylation of anilines under mild conditions, avoiding the need for transition-metal catalysts. acs.org The development of catalyst-free fluorination methods for aniline (B41778) derivatives also represents a significant step towards greener synthesis. acs.org Another approach involves replacing hazardous reagents like diethylaminosulfur trifluoride (DAST) with more sustainable alternatives, such as those derived from sulfur hexafluoride (SF6), a potent greenhouse gas, for the synthesis of fluorinated amines. researchgate.net

Fluorine Circular Economy: The concept of a fluorine circular economy is gaining traction, focusing on the recovery and reuse of fluorine from various waste streams. nih.govacs.org A significant area of research is the recovery of fluoride (B91410) from per- and polyfluoroalkyl substances (PFAS), often referred to as "forever chemicals." nih.govacs.org Mechanochemical processes are being developed to break down these persistent pollutants and recover fluoride, which can then be re-introduced into the fluorochemical industry. acs.org This approach addresses both waste management and the depletion of fluorspar, the primary mineral source for fluorochemicals. acs.orgacs.org While not directly applied to the synthesis of this compound yet, the development of a robust fluorine circular economy could provide a sustainable source of fluorinating reagents for its production in the future.

Waste Valorization: The broader concept of waste valorization, which involves converting waste materials into valuable products, is also relevant. nih.govnih.gov In the context of chemical synthesis, this can involve the reuse of byproducts or the conversion of waste from one industrial process into a feedstock for another. nih.gov For the production of anilines, research into bio-based production routes from renewable feedstocks like glucose is underway, which could significantly reduce the carbon footprint compared to fossil-based methods. biosynth.com Life cycle assessments (LCA) are crucial tools to evaluate the environmental impact of such new processes from cradle to grave. biosynth.com

The following table outlines key considerations for the sustainable synthesis of fluorinated anilines:

Sustainability AspectDescriptionRelevance to this compound
Green Reagents Utilizing less hazardous and more sustainable chemicals.Replacing traditional fluorinating agents with greener alternatives. researchgate.net
Catalyst-Free Methods Developing reactions that do not require metal catalysts. acs.orgReducing metal contamination and simplifying purification processes.
Photocatalysis Using light to drive chemical reactions under mild conditions. acs.orgEnabling more energy-efficient and selective syntheses.
Fluoride Recovery Reclaiming fluoride from waste products like PFAS. nih.govacs.orgProviding a sustainable source of fluorine for synthesis.
Bio-based Feedstocks Using renewable resources to produce chemical building blocks. biosynth.comReducing reliance on fossil fuels for aniline production.
Life Cycle Assessment Evaluating the overall environmental impact of a synthetic process. biosynth.comEnsuring that new "green" methods are truly more sustainable.

Advanced Materials Development using this compound as a Precursor

The unique properties imparted by fluorine atoms make fluorinated anilines, such as this compound, valuable precursors for the development of advanced materials with enhanced performance characteristics.

Fluorinated Polyanilines: Polyaniline (PANI) is a well-known conducting polymer with a range of applications. However, its processability can be limited. The incorporation of fluorine atoms into the PANI backbone by using fluorinated aniline monomers can significantly improve its properties. nih.gov For instance, fluorine-substituted polyanilines exhibit better solubility and thermal stability compared to their non-fluorinated counterparts. nih.govacs.org The use of 2,6-Difluoro-4-methylaniline as a monomer or co-monomer in the synthesis of polyanilines could lead to materials with tailored electronic properties, improved processability, and enhanced resistance to harsh environments.

High-Performance Polymers: Beyond polyanilines, this compound can serve as a building block for a variety of other high-performance polymers. The C-F bond is strong and the presence of fluorine can impart properties such as hydrophobicity, chemical resistance, and low surface energy. acs.org These characteristics are highly desirable in materials used for coatings, membranes, and electronic components. For example, aniline tetramer decorated fluoroacrylate polymers have shown exceptional anti-corrosion performance. nih.gov

Materials for Electronic Applications: The electronic nature of the fluorine substituents can be exploited in the design of materials for electronic devices. The electron-withdrawing properties of fluorine can influence the energy levels of the resulting polymers, which is a critical factor in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific substitution pattern of 2,6-Difluoro-4-methylaniline could lead to unique packing and morphological characteristics in thin films, which are crucial for device performance.

The table below summarizes the potential applications of this compound in advanced materials:

Material TypePotential ApplicationKey Properties Conferred by Fluorination
Fluorinated Polyanilines Conducting polymers, sensors, anti-corrosion coatings. nih.govnih.govImproved solubility, thermal stability, and electrical properties. nih.govacs.org
High-Performance Coatings Protective coatings for aerospace, automotive, and industrial applications.Enhanced chemical resistance, hydrophobicity, and durability.
Advanced Membranes Gas separation, water purification.Tailored porosity and selectivity due to unique intermolecular interactions.
Organic Electronics OLEDs, OPVs, transistors.Modified electronic energy levels and improved charge transport properties.

Exploration of Novel Catalytic Applications and Ligand Architectures

The distinct electronic and steric properties of this compound make it an intriguing candidate for the development of novel catalysts and ligands in organometallic chemistry and catalysis.

Ligand Design for Catalysis: The aniline moiety can be readily functionalized to create a wide range of ligands for transition metal catalysts. The presence of two fluorine atoms in the ortho positions of 2,6-Difluoro-4-methylaniline introduces strong electron-withdrawing effects and steric bulk around the nitrogen atom. These features can significantly influence the electronic and steric environment of a metal center when the aniline derivative is incorporated into a ligand scaffold. This can lead to catalysts with enhanced activity, selectivity, and stability. For example, bulky ligands are known to fine-tune the properties of metal complexes for various catalytic transformations. biosynth.com

Palladium-Catalyzed Cross-Coupling: Fluorinated anilines are valuable products in medicinal chemistry, and their synthesis often involves palladium-catalyzed cross-coupling reactions. nih.govacs.org Research has shown that the use of specific ligands is crucial for the successful coupling of fluoroalkylamines with aryl halides. nih.govacs.org Conversely, derivatives of 2,6-Difluoro-4-methylaniline could themselves be developed into ligands for such reactions, potentially offering unique reactivity profiles. The electron-withdrawing nature of the fluoroalkyl groups can influence the turnover-limiting step of the catalytic cycle, which in some cases is the reductive elimination to form the C-N bond. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. Recent studies have demonstrated the use of photoinduced methods for the difluoroalkylation of anilines, often proceeding through the formation of an electron donor-acceptor (EDA) complex. nih.gov The specific electronic properties of 2,6-Difluoro-4-methylaniline could be harnessed in the design of new photocatalytic systems, either as a substrate that readily forms an EDA complex or as a component of a novel organic photocatalyst.

The following table highlights potential areas for catalytic and ligand development using this compound:

Research AreaDescriptionPotential Role of this compound
Ligand Synthesis Creation of new molecules that can bind to metal centers.A precursor for novel mono- or bidentate ligands with unique steric and electronic properties. biosynth.com
Homogeneous Catalysis Use of soluble catalysts for chemical transformations.Component of a catalyst for reactions like cross-coupling, hydrogenation, or polymerization.
Asymmetric Catalysis Synthesis of chiral molecules with high enantioselectivity.A building block for chiral ligands that can induce asymmetry in catalytic reactions.
Photocatalysis Using light to drive chemical reactions.A key component in the formation of EDA complexes or as part of a new organic photocatalyst. nih.gov

Mechanistic Insights into Complex Biological Interactions as a Research Tool (without reference to clinical data or efficacy)

The introduction of fluorine into molecules can provide a powerful tool for studying complex biological systems. Due to its unique properties, this compound and its derivatives can be employed as research tools to gain mechanistic insights into biological interactions at the molecular level.

¹⁹F NMR Spectroscopy: The fluorine-19 (¹⁹F) nucleus is an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy. It has a high natural abundance and sensitivity, and its near-complete absence in biological systems means that ¹⁹F NMR spectra of fluorinated probes are free from background signals. acs.orgnih.gov By incorporating a fluorinated molecule like a derivative of 2,6-Difluoro-4-methylaniline into a biological system, researchers can use ¹⁹F NMR to monitor protein-ligand interactions, conformational changes in proteins, and enzyme mechanisms. acs.org The chemical shift of the fluorine nucleus is highly sensitive to its local environment, providing detailed information about binding events and structural alterations. acs.orgnih.gov

Probing Protein-Ligand Interactions: The fluorine atoms in 2,6-Difluoro-4-methylaniline can modulate its physicochemical properties, such as lipophilicity and electrostatic interactions. acs.orgfu-berlin.de These modifications can be used to systematically probe the binding pockets of proteins. nih.gov By comparing the binding of a series of fluorinated and non-fluorinated analogues, researchers can map out the specific interactions that contribute to binding affinity and selectivity. Computational methods, such as molecular dynamics simulations, can complement these experimental studies to provide a detailed understanding of the role of fluorine in protein-ligand complexes. nih.govacs.org

Investigating Reaction Mechanisms: Fluorinated substrate analogues can be used to study the mechanisms of enzymatic reactions. The strong electron-withdrawing nature of fluorine can alter the reactivity of a substrate, sometimes leading to the trapping of reaction intermediates or the formation of stable transition state analogues. This allows for the detailed characterization of enzymatic pathways. For instance, the photoinduced reactions of fluorinated anilines can be studied to understand the formation of radical intermediates and electron donor-acceptor complexes, which can have parallels in biological redox processes. acs.orgfu-berlin.de

The table below outlines the use of this compound as a research tool:

Research ApplicationTechnique/ApproachMechanistic Insight Gained
Studying Protein Conformation ¹⁹F NMR Spectroscopy acs.orgDetection of changes in protein structure upon ligand binding or other perturbations.
Mapping Binding Sites Fluorine Scanning and Mutagenesis nih.govIdentification of key residues and interactions involved in molecular recognition.
Characterizing Enzyme Mechanisms Use of Fluorinated Substrate Analogues Elucidation of reaction pathways and the structure of transient intermediates.
Probing Molecular Interactions Computational Chemistry nih.govacs.orgUnderstanding the role of fluorine in hydrogen bonding, hydrophobic interactions, and water networks.
Spectroscopic Analysis UV-Vis and Fluorescence Spectroscopy acs.orgnih.govInvestigation of the formation of electron donor-acceptor complexes and other electronic phenomena.

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for 2,6-Difluoro-4-methylaniline hydrochloride to ensure high yield and purity?

  • Methodological Answer : Synthesis typically involves controlled fluorination of 4-methylaniline derivatives under anhydrous conditions, with precise stoichiometric ratios of fluorinating agents (e.g., HF or DAST). Reaction temperature (maintained at 0–5°C) and solvent choice (e.g., dichloromethane or THF) are critical to minimize side reactions like over-fluorination or decomposition. Post-synthesis purification via recrystallization or column chromatography is recommended to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:

  • NMR (¹H/¹³C/¹⁹F) to confirm substitution patterns and fluorine positions.
  • HPLC with UV detection to assess purity and identify impurities.
  • Mass Spectrometry (MS) for molecular weight validation.
  • Elemental Analysis to verify stoichiometry of the hydrochloride salt.
  • X-ray Diffraction (if crystalline) for structural confirmation .

Q. How should researchers ensure the stability of this compound during storage?

  • Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation. Conduct periodic stability tests using TLC or HPLC to monitor degradation (e.g., formation of quinones or carboxylic acids under oxidative conditions) .

Advanced Research Questions

Q. How does the fluorinated aromatic structure influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing nature of fluorine atoms deactivates the aromatic ring, directing nucleophilic attacks to the para-methyl group or meta positions. Kinetic studies using varying nucleophiles (e.g., amines, thiols) under controlled pH and temperature can elucidate regioselectivity. Computational modeling (DFT) may further predict reactive sites .

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from differences in:

  • Purity : Validate via HPLC and compare with published certificates of analysis .
  • Assay conditions : Standardize cell lines, buffer systems (e.g., pH 7.4 for enzyme assays), and control groups.
  • Metabolite interference : Use LC-MS to identify degradation products in biological matrices .

Q. How can researchers design experiments to study the interaction of this compound with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding affinity and thermodynamics.
  • Molecular Docking Simulations to predict binding modes, guided by fluorinated analogs’ crystallographic data.
  • Kinetic Assays with enzyme inhibitors/activators to probe mechanistic pathways .

Q. What are the challenges in correlating in vitro and in vivo activity data for this compound?

  • Methodological Answer : Address pharmacokinetic factors like solubility (use co-solvents like DMSO ≤1% v/v) and metabolic stability (e.g., incubate with liver microsomes). Cross-validate using orthogonal assays (e.g., fluorescent probes vs. radiolabeled tracers) to reduce false positives/negatives .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Methodological Answer : Solubility discrepancies often stem from:

  • Ionization state : The hydrochloride salt increases water solubility vs. the free base.
  • Temperature dependence : Measure solubility at standardized temperatures (e.g., 25°C) using gravimetric or UV-spectrophotometric methods.
  • Co-solvent effects : Test binary solvent systems (e.g., water:ethanol) to mimic physiological conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.